molecular formula C14H11F2NO2 B1373418 Benzyl 3-amino-2,6-difluorobenzoate CAS No. 918523-44-1

Benzyl 3-amino-2,6-difluorobenzoate

Cat. No.: B1373418
CAS No.: 918523-44-1
M. Wt: 263.24 g/mol
InChI Key: DGBMWLIYOSBXKT-UHFFFAOYSA-N
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Description

Benzyl 3-amino-2,6-difluorobenzoate is a fluorinated aromatic ester derivative characterized by a benzoate core substituted with an amino group at the 3-position and fluorine atoms at the 2- and 6-positions. These derivatives are frequently employed as intermediates in synthesizing bioactive molecules, particularly in medicinal chemistry for kinase inhibitors or anti-inflammatory agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-amino-2,6-difluorobenzoate typically involves the esterification of 3-amino-2,6-difluorobenzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-2,6-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Benzyl 3-amino-2,6-difluorobenzoate serves as a building block for synthesizing more complex molecules. Its functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for applications in pharmaceuticals and materials science.

Biology

In biological research, this compound is investigated as a biochemical probe due to its ability to interact with specific molecular targets. Studies focus on its mechanism of action, which involves hydrogen bonding with biological molecules and hydrolysis of the ester group to release active benzoic acid derivatives.

Medicine

The compound has shown potential therapeutic properties, particularly in anti-inflammatory and anticancer activities. Research indicates that it may inhibit Raf kinases, which are implicated in various hyperproliferative disorders such as cancer. Clinical studies are ongoing to evaluate its efficacy against specific types of cancer and other diseases modulated by B-Raf.

Case Studies

Case Study 1: Anticancer Activity
A study explored the anticancer potential of this compound in melanoma models. Results indicated that the compound effectively inhibited tumor growth by targeting Raf kinase pathways, suggesting its role as a promising candidate for cancer therapy.

Case Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of this compound in vitro. The findings revealed that it reduced pro-inflammatory cytokine production in macrophages, indicating its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-2,6-difluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The fluorine atoms enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between benzyl 3-amino-2,6-difluorobenzoate and related compounds, based on evidence provided:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications Reference
This compound Not explicitly listed C₁₄H₁₁F₂NO₂ Benzyl ester, amino, difluoro High lipophilicity; drug intermediate
3-Amino-2,6-difluorobenzoic acid 455-87-8 C₇H₅F₂NO₂ Carboxylic acid, amino, difluoro Precursor for ester derivatives
Methyl 3-amino-2,6-difluorobenzoate 84832-02-0 C₉H₈F₂NO₂ Methyl ester, amino, difluoro Intermediate in pharmaceutical synthesis
Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate 1195768-19-4 C₁₅H₁₁F₃NO₄S Sulfonamide, methyl ester, fluoro Potential kinase inhibitor scaffold

Structural and Functional Analysis

Substituent Effects on Reactivity :

  • The benzyl ester group in the target compound likely increases steric bulk and lipophilicity compared to the methyl ester (CAS 84832-02-0), which may enhance blood-brain barrier penetration in drug candidates .
  • The sulfonamide derivative (CAS 1195768-19-4) introduces a sulfonyl group, enabling hydrogen-bonding interactions with biological targets, a feature absent in simpler esters .

Electronic Effects: Fluorine atoms at the 2- and 6-positions induce electron-withdrawing effects, stabilizing the aromatic ring and modulating the electron density of the amino group. This is critical for interactions with enzymes or receptors in medicinal applications .

Synthetic Utility: 3-Amino-2,6-difluorobenzoic acid (CAS 455-87-8) serves as a versatile building block for esterification or amidation reactions . The methyl ester (CAS 84832-02-0) is often preferred for its balance of reactivity and stability in coupling reactions .

Biological Activity

Benzyl 3-amino-2,6-difluorobenzoate is a chemical compound characterized by its unique structural features, including a benzyl group and difluorobenzoate moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are currently under investigation.

Chemical Structure and Properties

The molecular formula of this compound is C14H11F2NO2C_{14}H_{11}F_2NO_2. The presence of fluorine atoms at the 2 and 6 positions of the benzoate ring significantly influences its chemical properties and biological activities. The structure can be summarized as follows:

FeatureDescription
Benzyl Group Contributes to lipophilicity and stability
Amino Group Potential for hydrogen bonding
Difluorobenzoate Moiety Enhances reactivity and biological activity

Biological Activities

Research indicates that this compound exhibits several notable biological activities. These include:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is being explored, potentially offering therapeutic benefits in inflammatory diseases.
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor could reveal applications in drug design, particularly for conditions where enzyme modulation is beneficial.

Case Studies

  • Antimicrobial Activity : A study evaluated the effectiveness of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential application in treating inflammatory disorders.
  • Enzyme Interaction Studies : Experiments using enzyme assays revealed that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disease management.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • Molecular Interactions : The compound likely interacts with specific receptors or enzymes, leading to modulation of their activity.
  • Pathway Modulation : It may influence various biochemical pathways associated with inflammation and microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl N-benzyl-3-amino-2,6-difluorobenzoateMethyl group at nitrogenIncreased lipophilicity
Benzyl 3-amino-6-chloro-2-fluorobenzoateChlorine substitution instead of fluorineDifferent biological activity profile
Benzyl 3-amino-4-fluorobenzoateFluorine at a different positionPotentially different pharmacological effects

This comparison highlights how variations in substituents can lead to significant differences in biological activity and potential therapeutic applications.

Future Directions

Further research is essential to fully elucidate the biological activities and mechanisms of action of this compound. Ongoing studies should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological properties.
  • Clinical Trials : Exploring therapeutic applications based on promising preclinical findings.

Q & A

Q. Basic: What synthetic routes are recommended for preparing Benzyl 3-amino-2,6-difluorobenzoate?

Methodological Answer:
A common approach involves sequential functionalization of a halogenated benzoic acid precursor. For example:

Bromination/Amination: Start with 2-bromo-6-fluorobenzoic acid (CAS 2252-37-1, ), which can undergo nucleophilic aromatic substitution (SNAr) with ammonia or protected amines to introduce the amino group.

Esterification: React the resulting 3-amino-2,6-difluorobenzoic acid with benzyl chloride in the presence of a base (e.g., DCC or DMAP) to form the benzyl ester.

Purification: Use column chromatography with silica gel and monitor via TLC (hexane/ethyl acetate gradients).

Key Considerations:

  • Optimize reaction temperatures to avoid decomposition (e.g., 323°C bp for benzyl benzoate derivatives ).
  • Use anhydrous conditions to prevent hydrolysis of the ester group.

Q. Advanced: How can conflicting NMR data for fluorine-containing derivatives be resolved?

Methodological Answer:
Discrepancies in 19F^{19}\text{F} or 1H^{1}\text{H} NMR spectra often arise from dynamic effects or solvent interactions. Mitigation strategies include:

  • Deuterated Solvents: Use CDCl3_3 or DMSO-d6_6 to minimize proton exchange artifacts.
  • Reference Standards: Employ certified quantitative NMR (qNMR) standards, such as 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b (CAS 725-89-3, ), for calibration.
  • Computational Validation: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

Case Study:
If a split signal is observed for the fluorine atoms, variable-temperature NMR can determine if it stems from restricted rotation or tautomerism.

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 19F^{19}\text{F} NMR: Directly identifies fluorine environments; chemical shifts typically range from -100 to -150 ppm for aromatic fluorines.
  • HPLC-MS: Confirms molecular weight (expected m/z ~275 for C14_{14}H11_{11}F2_2NO2_2) and purity. Use a C18 column with acetonitrile/water + 0.1% formic acid.
  • IR Spectroscopy: Detect ester carbonyl stretches (~1740 cm1^{-1}) and NH2_2 bends (~1600 cm1^{-1}) .

Validation: Cross-reference with literature data for methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0, ), adjusting for benzyl ester substitution.

Q. Advanced: How to design a stability study under varying pH conditions?

Methodological Answer:

Buffer Preparation: Use pH 1 (HCl), pH 7 (phosphate), and pH 13 (NaOH) buffers.

Incubation: Heat samples at 40°C for 24–72 hours to accelerate degradation.

Analysis: Monitor via HPLC with UV detection (λ = 254 nm). Identify degradation products using high-resolution MS.

Control: Include a stability reference like 3-benzyloxybenzaldehyde (CAS 1700-37-4, ) to validate assay conditions.

Key Insight:

  • Benzyl esters are prone to hydrolysis under basic conditions; track free benzoic acid formation.

Q. Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water mixtures, leveraging solubility differences (mp of benzyl derivatives ~55–59°C ).
  • Flash Chromatography: Optimize solvent polarity (e.g., hexane:ethyl acetate 4:1) based on TLC Rf_f values.
  • Quality Control: Confirm purity via 1H^{1}\text{H} NMR integration and HPLC (>95% area ).

Q. Advanced: How to analyze regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

  • Directing Effects: The amino group is strongly activating (ortho/para-directing), while fluorine is deactivating (meta-directing). Use DFT calculations (e.g., Gaussian) to predict sites for nitration or halogenation.
  • Experimental Validation: Perform reactions with HNO3_3/H2_2SO4_4 or Br2_2/FeBr3_3, then characterize products via 19F^{19}\text{F} NMR and X-ray crystallography (if possible).

Case Study:
Compare reactivity with 3-benzyloxybenzeneboronic acid (), where steric effects may alter regioselectivity.

Q. Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and goggles.
  • Ventilation: Perform reactions in a fume hood due to potential release of benzyl alcohol (Fp 147°C ).
  • Storage: Keep in airtight containers at 2–8°C for long-term stability (as recommended for similar benzyl derivatives ).

Properties

IUPAC Name

benzyl 3-amino-2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c15-10-6-7-11(17)13(16)12(10)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBMWLIYOSBXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694266
Record name Benzyl 3-amino-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918523-44-1
Record name Benzyl 3-amino-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2,4-difluoro-phenylamine (1, 5.11 mL, 50.7 mmol) in tetrahydrofuran (250 mL), cooled with dry ice/acetone bath under an atmosphere of nitrogen, was added n-butyllithium (1.60 M in hexane, 34.0 mL, 54.4 mmol) slowly. After 30 minutes, 1,2-Bis-(chloro-dimethyl-silanyl)-ethane (11.5 g, 53.4 mmol) dissolved in tetrahydrofuran (40.0 mL) was added to the reaction slowly. After 1 hour, n-butyllithium (1.60 M in hexane, 31.9 mL, 51.0 mmol) was added slowly to the reaction. The reaction was stirred at −78° C. for 30 minutes and then allowed to warm to room temperature over 40 minutes. The reaction was cooled to −78° C., followed by addition of n-butyllithium (1.60 M in hexane, 35.1 mL, 56.2 mmol) slowly. After 70 minutes, benzyl chloroformate (7.97 mL, 55.8 mmol) was added to the reaction. The reaction mixture was stirred at −78° C. overnight followed by addition of 2 N HCl (120 mL). The reaction was allowed to warm to room temperature for 2 hours. The organic layer was separated. The aqueous layer was basified with potassium carbonate and extracted with ethyl acetate. The organic layers were combined and washed with brine, dried over anhydrous sodium sulfate, filtrated and concentrated. The desired compound was isolated by silica gel column chromatography (ethyl acetate/hexane 20%) to give a colorless oil (50, 10.6 g, 79.7%). MS (ESI) [M+H+]+=264.1.
Quantity
5.11 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
31.9 mL
Type
reactant
Reaction Step Four
Quantity
35.1 mL
Type
reactant
Reaction Step Five
Quantity
7.97 mL
Type
reactant
Reaction Step Six
Name
Quantity
120 mL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Benzyl 3-amino-2,6-difluorobenzoate
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Benzyl 3-amino-2,6-difluorobenzoate
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Benzyl 3-amino-2,6-difluorobenzoate
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Benzyl 3-amino-2,6-difluorobenzoate
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Benzyl 3-amino-2,6-difluorobenzoate
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
6-[4-(5-Bromopentanoylamino)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Benzyl 3-amino-2,6-difluorobenzoate

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